molecular formula C12H12BrFN2O B1375376 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1365889-96-8

5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B1375376
CAS No.: 1365889-96-8
M. Wt: 299.14 g/mol
InChI Key: GCWXLPSTFDLJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound that contains both bromine and fluorine atoms It is part of the indazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-fluoroaniline and tetrahydro-2H-pyran-2-yl chloride.

    Formation of Indazole Core: The indazole core is formed through a cyclization reaction, often involving the use of a base such as potassium carbonate in a polar solvent like dimethylformamide.

    Introduction of Tetrahydro-2H-pyran-2-yl Group: The tetrahydro-2H-pyran-2-yl group is introduced via a nucleophilic substitution reaction, where the chloride group is replaced by the tetrahydro-2H-pyran-2-yl moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various types of chemical reactions:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity
Research has indicated that indazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can inhibit specific kinases involved in cancer cell proliferation. The presence of bromine and fluorine atoms enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .

b. Antimicrobial Properties
Indazole derivatives are also explored for their antimicrobial activities. The unique functional groups in this compound may contribute to its effectiveness against various bacterial strains. Preliminary studies suggest that this compound could serve as a lead structure for designing new antibiotics .

c. Neurological Applications
There is growing interest in the neurological applications of indazole derivatives, particularly in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could lead to advancements in therapies for conditions like Alzheimer's disease and Parkinson's disease .

Agrochemicals

a. Pesticide Development
The structural characteristics of this compound make it a candidate for developing novel pesticides. Its bioactive properties can be harnessed to create effective herbicides or insecticides that target specific pests while minimizing environmental impact .

b. Plant Growth Regulators
Research suggests that indazole derivatives can influence plant growth and development. As such, this compound may be investigated for use as a plant growth regulator, promoting healthier crop yields and sustainable agricultural practices .

Materials Science

a. Organic Electronics
The unique electronic properties of indazoles have implications in the field of organic electronics. This compound could be utilized in the development of organic semiconductors, which are essential for fabricating flexible electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells .

b. Polymer Chemistry
This compound can also serve as a monomer or additive in polymer synthesis, potentially leading to materials with enhanced thermal stability and mechanical properties. Research into its polymerization behavior could yield innovative materials for various industrial applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Indazole derivatives show kinase inhibition effects leading to reduced cancer cell proliferation.
Antimicrobial Properties Effective against several bacterial strains; potential for antibiotic development.
Neurological Applications Modulation of neurotransmitter systems; potential treatments for neurodegenerative diseases.
Pesticide Development Promising candidate for environmentally friendly pesticides with targeted action on pests.
Plant Growth Regulators Enhances plant growth; potential use in sustainable agriculture practices.
Organic Electronics Potential application in organic semiconductors for advanced electronic devices.
Polymer Chemistry Use as a monomer could improve material properties for industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-fluoropicolinic acid
  • 5-Bromo-3-chloropicolinic acid
  • 5-Bromo-3-nitropicolinic acid
  • 5-Bromo-3-(trifluoromethyl)-2-pyridinecarboxylic acid

Uniqueness

5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the presence of both bromine and fluorine atoms in its structure, as well as the tetrahydro-2H-pyran-2-yl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C12H12BrFN2O
  • Molecular Weight : 299.14 g/mol
  • CAS Number : 1365889-96-8

The compound features a unique structure that includes both bromine and fluorine atoms along with a tetrahydro-2H-pyran-2-yl group. This combination of functional groups contributes to its distinct chemical and biological properties .

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The precise mechanisms can vary depending on the specific biological context, but it is known to influence several signaling pathways associated with cell proliferation and apoptosis.

Potential Targets

  • Kinase Inhibition : The compound may exert inhibitory effects on certain kinases, which are critical for cancer cell signaling.
  • Receptor Modulation : It could modulate receptor activity, impacting pathways involved in inflammation and cancer progression.

Anticancer Activity

Recent studies have indicated that derivatives of indazole compounds, including this compound, exhibit significant anticancer properties. For instance, compounds in this class have shown promising results in inhibiting tumor growth in various cancer cell lines.

Cell LineIC50 (μM)Reference
A4315.89
H19754.62
MiaPaCa21.32

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential effectiveness against resistant cancer cell lines.

Antimicrobial Activity

In addition to its anticancer effects, preliminary investigations suggest that this compound may possess antimicrobial properties. This aspect warrants further exploration as it could lead to the development of new antimicrobial agents.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of indazole derivatives:

  • Synthesis and Evaluation : A study synthesized various indazole derivatives and evaluated their anticancer activity against multiple cell lines. The findings suggested that structural modifications significantly influenced potency .
  • Structure–Activity Relationship (SAR) : Research into SAR has shown that specific substitutions on the indazole core enhance biological activity, providing insights into how modifications can optimize therapeutic effects .
  • In Vivo Studies : Animal models have been used to assess the efficacy of these compounds in vivo, demonstrating reduced tumor growth rates compared to controls .

Properties

IUPAC Name

5-bromo-3-fluoro-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWXLPSTFDLJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-3-fluoro-1H-indazole (6.0 g, 27.9 mmol), p-TsOH (530.7 mg, 2.79 mmol) and 3,4-dihydro-2H-pyran (3.05 g, 36.3 mmol) in dichloromethane (80 mL) was stirred at room temperature for 18 h. The reaction mixture was diluted with dichloromethane (370 mL) and washed with water (230 mL). The organic layer was dried over Na2SO4 and concentrated in vacuo. The residue was purified on a silica gel column using EtOAc in petroleum ether (1:100 to 1:15) to afford the title compound as a yellow solid (6.2 g, yield 74.3%). 1H NMR (DMSO-d6, 400 MHz): δ 7.96 (s, 1H), 7.70 (d, 1H), 7.60 (d, 1H), 5.76 (dd, 1H), 3.84-3.80 (m, 1H), 3.71-3.64 (m, 1H), 2.20-2.15 (m, 1H), 1.97-1.87 (m, 2H), 1.69-1.64 (m, 1H), 1.53-1.47 (m, 2H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
530.7 mg
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step Two
Yield
74.3%

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-3-fluoro-1H-indazole (6.0 g, 27.9 mmol), PTSA (530.7 mg, 2.79 mmol) and DHP (3.05 g, 36.3 mmol) in dichloromethane (80 mL) was stirred at room temperature for 18 h. The reaction mixture was diluted with dichloromethane (370 mL) and washed with water (230 mL). The organic layer was dried over Na2SO4 and concentrated in vacuo. The residue was purified on a silica gel column using EtOAc in petroleum ether (1:100 to 1:15) to afford the title compound as a yellow solid (6.2 g, yield 74.3%). 1H NMR (DMSO-d6, 400 MHz): δ 7.96 (s, 1H), 7.70 (d, 1H), 7.60 (d, 1H), 5.76 (dd, 1H), 3.84-3.80 (m, 1H), 3.71-3.64 (m, 1H), 2.20-2.15 (m, 1H), 1.97-1.87 (m, 2H), 1.69-1.64 (m, 1H), 1.53-1.47 (m, 2H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
530.7 mg
Type
reactant
Reaction Step One
Name
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step Two
Yield
74.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 3
5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 4
5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 5
Reactant of Route 5
5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 6
5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.